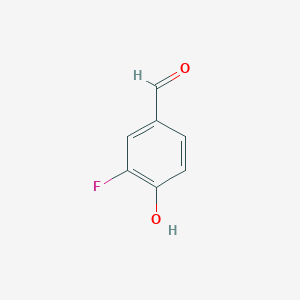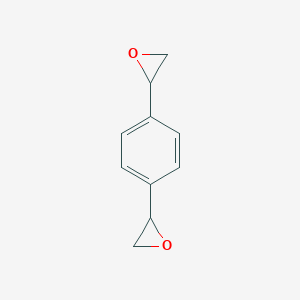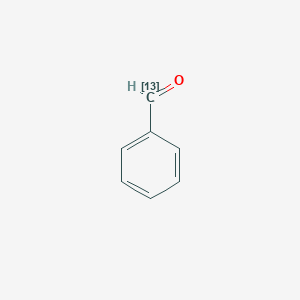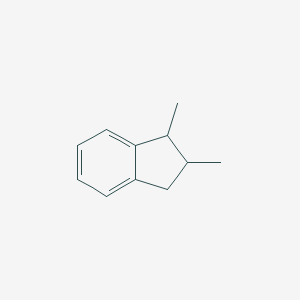
1,2-Dimethylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylindan is a chemical compound that belongs to the family of indan derivatives. It is a bicyclic organic compound that has a molecular formula of C12H14. The compound has been synthesized using various methods, and it has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 1,2-Dimethylindan is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of reactive oxygen species (ROS) and by reducing oxidative stress. It has also been suggested that the compound may act by modulating the activity of various signaling pathways in the body.
Biochemische Und Physiologische Effekte
1,2-Dimethylindan has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to protect neurons from oxidative stress and to improve cognitive function. Additionally, the compound has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Dimethylindan in lab experiments is its low toxicity. The compound is relatively safe to use and has a low risk of adverse effects. Additionally, the compound has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations of using 1,2-Dimethylindan in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Dimethylindan. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential side effects.
Conclusion:
In conclusion, 1,2-Dimethylindan is a promising compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. Although the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the compound's mechanism of action and to identify its potential applications in the treatment of various diseases.
Synthesemethoden
Several methods have been used to synthesize 1,2-Dimethylindan. One of the most common methods is the Friedel-Crafts reaction. In this method, a mixture of indene and methyl chloride is reacted with aluminum chloride as a catalyst. The reaction yields 1,2-Dimethylindan as a product. Another method involves the reaction of 2-methyl-1-indanone with methylmagnesium bromide in the presence of a copper catalyst. The reaction yields 1,2-Dimethylindan as a product.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylindan has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
17057-82-8 |
|---|---|
Produktname |
1,2-Dimethylindan |
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
DIUGYPAVPJILFZ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2C1C |
Kanonische SMILES |
CC1CC2=CC=CC=C2C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



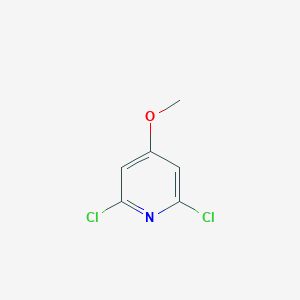
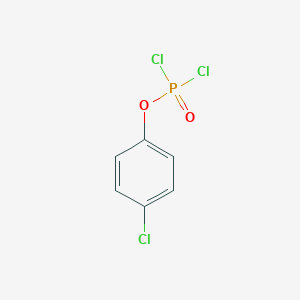
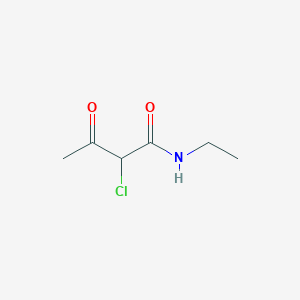

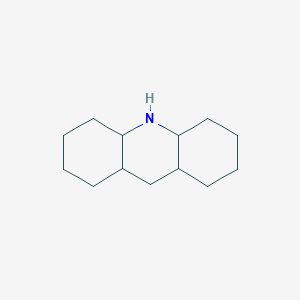

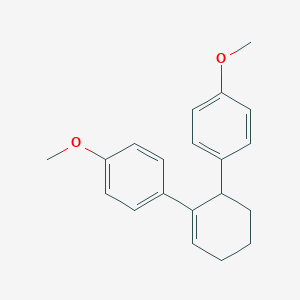
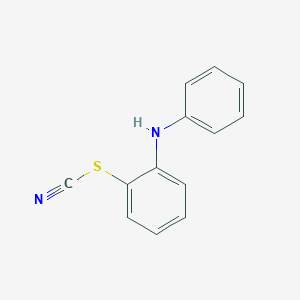
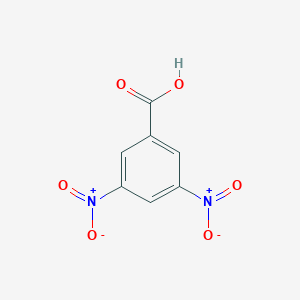
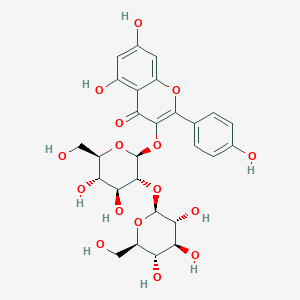
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
